2-Methyl-1-(piperazin-1-yl)butan-1-one
Overview
Description
“2-Methyl-1-(piperazin-1-yl)butan-1-one” is a synthetic opioid typically classed as a 1-cinnamylpiperazine . It first emerged in 2019 and is most likely to be traded in the form of a racemate and in the (E)-form .
Synthesis Analysis
The synthesis of “2-Methyl-1-(piperazin-1-yl)butan-1-one” derivatives involves a nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-ylethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides .
Molecular Structure Analysis
The molecular formula of “2-Methyl-1-(piperazin-1-yl)butan-1-one” is C9H18N2O . It contains total 35 bond(s); 14 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic) and 2 secondary amine(s) (aliphatic) .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-1-(piperazin-1-yl)butan-1-one, focusing on six unique fields:
Neuroscience Studies
In neuroscience, 2-methyl AP-237 is used to study the effects of opioids on the central nervous system. Its ability to produce respiratory depression and other opioid-like effects in animal models helps researchers understand the mechanisms of opioid action and the potential for reversing these effects with antagonists like naloxone .
Toxicology and Safety Assessment
Given its potent opioid effects, 2-methyl AP-237 is also studied in toxicology to assess its acute toxic effects, such as respiratory depression and potential lethality. These studies are crucial for understanding the safety profile of new synthetic opioids and for developing guidelines for their handling and disposal .
Analytical Chemistry
In analytical chemistry, 2-methyl AP-237 is used as a reference compound for developing and validating analytical methods for detecting synthetic opioids in biological samples. This is important for forensic toxicology and drug monitoring programs .
Synthetic Chemistry
Researchers in synthetic chemistry explore the synthesis of 2-methyl AP-237 and its analogs to understand the structure-activity relationships of synthetic opioids. This research can lead to the development of new compounds with improved therapeutic profiles or reduced abuse potential .
Mechanism of Action
Target of Action
2-Methyl-1-(piperazin-1-yl)butan-1-one, commonly known as 2-methyl AP-237, is an opioid analgesic . Its primary targets are the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
The compound interacts with its targets, the opioid receptors, by binding to them and activating them . This activation results in a decrease in the perception of pain, providing an analgesic effect .
Biochemical Pathways
As an opioid, it is likely to affect the pain signaling pathways in the central nervous system . The downstream effects of this interaction could include a decrease in the release of neurotransmitters involved in pain perception .
Pharmacokinetics
As an opioid, it is likely to be absorbed into the bloodstream, distributed throughout the body, metabolized in the liver, and excreted through the kidneys . These properties can impact the bioavailability of the compound, affecting its efficacy and duration of action .
Result of Action
The molecular and cellular effects of 2-methyl AP-237’s action include the activation of opioid receptors and the subsequent decrease in pain perception . In animals, it produces acute toxic effects typical of opioids, including respiratory depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methyl AP-237. For example, factors such as pH levels, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
properties
IUPAC Name |
2-methyl-1-piperazin-1-ylbutan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-8(2)9(12)11-6-4-10-5-7-11/h8,10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBUKBHFURYFHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(piperazin-1-yl)butan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.